RIP2 Kinase Inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

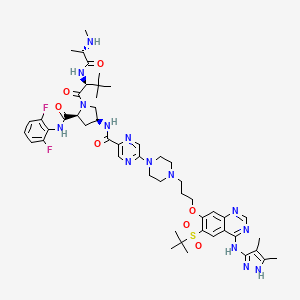

2D Structure

Properties

Molecular Formula |

C50H66F2N14O7S |

|---|---|

Molecular Weight |

1045.2 g/mol |

IUPAC Name |

5-[4-[3-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxypropyl]piperazin-1-yl]-N-[(3S,5S)-5-[(2,6-difluorophenyl)carbamoyl]-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-3-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C50H66F2N14O7S/c1-28-29(2)62-63-43(28)61-44-32-22-39(74(71,72)50(7,8)9)38(23-35(32)56-27-57-44)73-20-12-15-64-16-18-65(19-17-64)40-25-54-36(24-55-40)46(68)58-31-21-37(47(69)59-41-33(51)13-11-14-34(41)52)66(26-31)48(70)42(49(4,5)6)60-45(67)30(3)53-10/h11,13-14,22-25,27,30-31,37,42,53H,12,15-21,26H2,1-10H3,(H,58,68)(H,59,69)(H,60,67)(H2,56,57,61,62,63)/t30-,31-,37-,42+/m0/s1 |

InChI Key |

CHNBEZLJAQUZEX-LFRONEFISA-N |

Isomeric SMILES |

CC1=C(NN=C1NC2=NC=NC3=CC(=C(C=C32)S(=O)(=O)C(C)(C)C)OCCCN4CCN(CC4)C5=NC=C(N=C5)C(=O)N[C@H]6C[C@H](N(C6)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)C(=O)NC7=C(C=CC=C7F)F)C |

Canonical SMILES |

CC1=C(NN=C1NC2=NC=NC3=CC(=C(C=C32)S(=O)(=O)C(C)(C)C)OCCCN4CCN(CC4)C5=NC=C(N=C5)C(=O)NC6CC(N(C6)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)C(=O)NC7=C(C=CC=C7F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of RIP2 Kinase Inhibitor 4

This technical guide provides a comprehensive overview of the mechanism of action of RIP2 Kinase Inhibitor 4, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Receptor-Interacting Protein Kinase 2 (RIPK2). This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and oncology.

Introduction to RIPK2 and Its Role in Signaling

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine kinase that functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain-containing proteins NOD1 and NOD2.[1][2][3][4] These intracellular pattern recognition receptors recognize specific bacterial peptidoglycan motifs, initiating an innate immune response. Upon activation by NOD1/2, RIPK2 undergoes autophosphorylation and ubiquitination, which is essential for the subsequent activation of the NF-κB and MAPK signaling pathways.[3][4] This cascade ultimately leads to the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, to combat bacterial infections.[5][6] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[1][2]

This compound: A PROTAC Approach

Contrary to traditional small molecule inhibitors that block the catalytic activity of a kinase, this compound is a proteolysis-targeting chimera (PROTAC). A PROTAC is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate a target protein. It achieves this by simultaneously binding to the target protein (in this case, RIPK2) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

The primary mechanism of action of this compound is therefore the targeted degradation of the RIPK2 protein, rather than the inhibition of its kinase function.[7] This degradation-based approach offers several potential advantages over classical inhibition, including the potential for a more profound and sustained pathway inhibition and the ability to target non-enzymatic functions of the protein.

Molecular Mechanism of Action

This compound is composed of three key components: a ligand that binds to RIPK2, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The current understanding of its mechanism suggests that it utilizes a novel binder for an inhibitor of apoptosis (IAP) protein, which functions as an E3 ligase.[7] Specifically, it has been shown to recruit IAP E3 ligases, with a notable binding preference for the XIAP BIR2 domain and reduced affinity for cIAP1 and the XIAP BIR3 domain.[7]

The induced proximity between RIPK2 and the IAP E3 ligase facilitates the transfer of ubiquitin molecules to RIPK2. The resulting polyubiquitinated RIPK2 is then recognized and degraded by the 26S proteasome. The depletion of cellular RIPK2 protein levels effectively shuts down the NOD1/2 signaling pathway, leading to a potent inhibition of downstream inflammatory responses, such as the release of TNF-α.[7]

Quantitative Data

The following table summarizes the reported in vitro and in vivo potency of this compound.

| Parameter | Value | Species | Assay System | Reference |

| pIC50 (RIPK2 Degradation) | 8 | Not Specified | Not Specified | [7] |

| pIC50 (MDP-stimulated TNF-α production) | 9.3 | Human | Peripheral Blood Mononuclear Cells (PBMCs) | [7] |

| In vivo activity | High levels of RIPK2 degradation and inhibition of MDP-stimulated TNF-α release | Rat | 0.5 mg/kg SC, 48h time point | [7] |

Signaling Pathway

The following diagram illustrates the central role of RIPK2 in the NOD1/2 signaling pathway and the point of intervention for this compound.

Caption: RIPK2 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The characterization of a RIPK2-targeting PROTAC like this compound involves a series of biochemical and cell-based assays to confirm its mechanism of action.

Western Blotting for RIPK2 Degradation

Objective: To quantify the reduction in cellular RIPK2 protein levels following treatment with the PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1) at a suitable density. Treat cells with increasing concentrations of this compound or vehicle control for various time points (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for RIPK2. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the RIPK2 signal to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

Target Engagement Assay (NanoBRET™)

Objective: To confirm the binding of the PROTAC to RIPK2 within living cells.

Methodology:

-

Cell Line Generation: Create a stable cell line (e.g., HEK293) expressing a fusion of RIPK2 with NanoLuc® luciferase.

-

Assay Setup: Seed the cells in a 384-well plate.

-

Tracer and Compound Addition: Pre-treat the cells with a fluorescently labeled RIPK2 tracer (NanoBRET™ Tracer K-4) and then add varying concentrations of this compound.

-

BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal on a microplate reader. The unlabeled PROTAC will compete with the tracer for binding to the NanoLuc®-RIPK2 fusion, resulting in a decrease in the BRET signal.

-

Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.

Cytokine Release Assay

Objective: To assess the functional consequence of RIPK2 degradation on downstream signaling.

Methodology:

-

Cell Treatment: Pre-treat PBMCs or other relevant immune cells with various concentrations of this compound for a sufficient duration to induce RIPK2 degradation (determined from western blotting experiments).

-

Stimulation: Stimulate the cells with a NOD2 agonist, such as muramyl dipeptide (MDP), for a defined period (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of a key downstream cytokine, such as TNF-α or IL-8, in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

-

Data Analysis: Calculate the percent inhibition of cytokine release at each concentration of the PROTAC and determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical characterization of a RIPK2-targeting PROTAC.

Caption: Preclinical characterization workflow for a RIPK2-targeting PROTAC.

Conclusion

This compound represents a novel therapeutic modality for targeting the RIPK2 signaling pathway. Its PROTAC-mediated mechanism of inducing RIPK2 degradation offers a distinct and potentially more effective approach compared to traditional kinase inhibition. The comprehensive characterization of its mechanism, involving the confirmation of target engagement, quantification of protein degradation, and assessment of downstream functional consequences, is essential for its continued development as a potential treatment for inflammatory and autoimmune diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis of RIP2 activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of RIP2 Kinase Inhibitor 4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling node in the innate immune system. It plays a pivotal role in mediating the inflammatory response triggered by the activation of nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2). Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. Consequently, the development of potent and selective RIPK2 inhibitors is a significant focus of therapeutic research. This technical guide details the discovery and synthesis of RIP2 Kinase Inhibitor 4, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of RIPK2.

Mechanism of Action: A PROTAC Approach

This compound, also identified as Compound 20 in its seminal publication, is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to eliminate the RIPK2 protein.[1] It is comprised of three key components: a ligand that binds to RIPK2, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, an inhibitor of apoptosis (IAP) binder.[1] By simultaneously engaging both RIPK2 and the IAP E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of RIPK2 and its subsequent degradation by the proteasome. This catalytic mechanism of action allows for sustained target suppression at low compound concentrations.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

| Compound ID | Description | pIC50 (RIPK2 Degradation) | pIC50 (TNFα Inhibition) | In Vivo Efficacy (Rat) |

| This compound (Compound 20) | A potent and selective RIPK2 PROTAC that recruits IAP E3 ligases. | 8.0 | 9.3 | High levels of RIPK2 degradation and inhibition of MDP-stimulated TNFα release at 0.5 mg/kg SC.[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NOD2-RIPK2 signaling pathway and the mechanism of action of this compound, as well as a generalized workflow for its discovery and evaluation.

Caption: NOD2-RIPK2 signaling and PROTAC-mediated degradation.

Caption: Discovery and evaluation workflow for a PROTAC.

Experimental Protocols

General Synthesis of this compound (Compound 20)

The synthesis of this compound is a multi-step process involving the preparation of three key fragments: the RIPK2 binder, the IAP E3 ligase binder, and the linker, followed by their sequential coupling. The following is a generalized protocol based on the published literature.

1. Synthesis of the RIPK2 Binder Fragment: The RIPK2 binding moiety, a substituted pyrazolyl-quinazoline, is synthesized through a multi-step sequence. A key step involves the coupling of a substituted quinazoline core with a protected aminopyrazole derivative.

2. Synthesis of the IAP E3 Ligase Binder Fragment: The IAP binder is a complex, chiral molecule. Its synthesis involves multiple stereoselective steps to construct the core pyrrolidine ring with the required stereochemistry, followed by the introduction of the difluorophenyl and other functionalities.

3. Synthesis of the Linker: The linker is a piperazine-containing alkyl chain. It is typically synthesized with orthogonal protecting groups to allow for sequential coupling to the RIPK2 and IAP binder fragments.

4. Assembly of the Final PROTAC Molecule: The final assembly involves the deprotection of one end of the linker and its coupling to the RIPK2 binder. Following this, the other end of the linker is deprotected and coupled to the IAP binder to yield the final this compound. Purification is typically achieved through preparative HPLC.

For detailed, step-by-step synthetic procedures and characterization data, researchers are directed to the supplementary information of Miah et al., J. Med. Chem. 2021, 64, 17, 12978–13003.

In Vitro RIPK2 Degradation Assay

Objective: To determine the concentration-dependent degradation of RIPK2 induced by the PROTAC.

Methodology:

-

Cell Culture: Human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 2, 6, 24 hours).

-

Cell Lysis: After incubation, cells are washed and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Western Blotting or Capillary-Based Immunoassay: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane for Western blotting, or analyzed using a capillary-based immunoassay system. The levels of RIPK2 are detected using a specific primary antibody, with a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Data Analysis: The intensity of the RIPK2 bands is quantified and normalized to the loading control. The percentage of RIPK2 degradation relative to the vehicle-treated control is calculated for each concentration. The pDC50 (negative logarithm of the half-maximal degradation concentration) is determined by fitting the data to a four-parameter logistic curve.

TNFα Release Assay

Objective: To measure the functional inhibition of the NOD2-RIPK2 pathway.

Methodology:

-

Cell Culture: Human whole blood or PBMCs are used.

-

Compound Pre-incubation: Cells are pre-incubated with a serial dilution of this compound for a defined period (e.g., 1-3 hours).

-

Stimulation: The cells are then stimulated with a NOD2 agonist, such as muramyl dipeptide (MDP) or L18-MDP, to induce TNFα production.

-

Incubation: The cells are incubated for a further period (e.g., 3-6 hours) to allow for cytokine release.

-

Supernatant Collection: The cell culture supernatant is collected by centrifugation.

-

TNFα Quantification: The concentration of TNFα in the supernatant is measured using a commercially available ELISA or a similar immunoassay.

-

Data Analysis: The percentage of TNFα inhibition relative to the MDP-stimulated, vehicle-treated control is calculated for each concentration. The pIC50 (negative logarithm of the half-maximal inhibitory concentration) is determined by fitting the data to a four-parameter logistic curve.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for inflammatory diseases. As a potent and selective PROTAC, it effectively induces the degradation of RIPK2, leading to the inhibition of downstream inflammatory signaling. The data and protocols presented in this guide provide a comprehensive overview for researchers in the field of drug discovery and development, facilitating further investigation and optimization of RIPK2-targeting therapeutics.

References

The Central Role of RIPK2 in NOD1/NOD2 Signaling: A Technical Guide

Executive Summary: Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine kinase, stands as the central and indispensable adaptor protein in the signaling cascade initiated by the intracellular pattern recognition receptors, NOD1 and NOD2. Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit RIPK2, triggering a series of post-translational modifications that culminate in the activation of the NF-κB and MAPK pathways. This activation orchestrates the transcription of a wide array of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, forming a critical arm of the innate immune response to bacterial pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms governing the NOD1/NOD2-RIPK2 signaling axis, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes for researchers, scientists, and drug development professionals.

The NOD1/NOD2 Signaling Pathway: An Overview

The canonical NOD1 and NOD2 signaling pathway is initiated by the cytoplasmic detection of specific motifs derived from bacterial peptidoglycan (PGN). NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), found predominantly in Gram-negative bacteria, while NOD2 senses muramyl dipeptide (MDP), a component of both Gram-positive and Gram-negative bacteria.[1][2] Ligand binding is thought to induce a conformational change in NOD1/2, leading to their oligomerization.[3] This oligomerization facilitates the recruitment of the downstream adaptor protein RIPK2 through a homotypic interaction between their respective caspase activation and recruitment domains (CARDs).[1][3]

The recruitment of RIPK2 to the activated NOD1/2 oligomer is the critical juncture in the pathway. It brings multiple RIPK2 molecules into close proximity, facilitating a cascade of post-translational modifications, most notably ubiquitination. This process is essential for the assembly of a larger signaling complex, or "signalosome," which serves as a platform for the recruitment and activation of downstream kinases, including the TAK1 complex and the IκB kinase (IKK) complex.[4][5] Ultimately, this leads to the activation of the NF-κB and MAPK transcription factors, which translocate to the nucleus to drive the expression of inflammatory genes.[4][5]

Caption: NOD1/NOD2 signaling pathway.

The Pivotal Role of RIPK2: Structure, Activation, and Function

RIPK2 is a multi-domain protein consisting of an N-terminal serine/threonine kinase domain, an intermediate domain, and a C-terminal CARD.[1] The CARD domain is essential for its interaction with NOD1 and NOD2, while the kinase domain, although its catalytic activity is debated, plays a crucial role in maintaining protein stability and mediating interactions with other signaling partners.[1]

Recruitment and Signalosome Formation

The initial and rate-limiting step in RIPK2 activation is its recruitment to the activated NOD1/2 oligomer. This is mediated by a direct, homotypic interaction between the CARD of RIPK2 and the CARD(s) of NOD1/2.[1] This interaction brings multiple RIPK2 molecules into close proximity, facilitating their autophosphorylation and, more critically, their ubiquitination.

The Ubiquitination Code of RIPK2

Ubiquitination of RIPK2 is the central event that dictates downstream signaling. It is a complex process involving multiple E3 ubiquitin ligases and results in the formation of various polyubiquitin chains, primarily K63-linked, M1-linked (linear), and K27-linked chains.[6][7] These non-degradative ubiquitin chains act as a scaffold to recruit downstream signaling complexes.

-

XIAP (X-linked inhibitor of apoptosis protein): This is a critical E3 ligase that catalyzes the K63-linked polyubiquitination of RIPK2.[6] This modification is essential for the recruitment of the LUBAC complex.

-

LUBAC (Linear Ubiquitin Chain Assembly Complex): Recruited to K63-polyubiquitinated RIPK2, LUBAC adds M1-linked linear ubiquitin chains to RIPK2 and other components of the signalosome, such as NEMO (IKKγ).[1]

-

Other E3 Ligases: cIAP1, cIAP2, and ITCH have also been implicated in RIPK2 ubiquitination.[6]

This "ubiquitin code" on RIPK2 serves as a binding platform for downstream effector proteins containing ubiquitin-binding domains, thereby propagating the signal.

Scaffolding vs. Kinase Activity

A significant area of research has been the relative importance of RIPK2's scaffolding function versus its kinase activity. While RIPK2 possesses kinase activity and undergoes autophosphorylation at sites like Serine 176, recent evidence suggests that its catalytic activity may be dispensable for NF-κB activation.[5][8] Instead, the primary role of the kinase domain appears to be structural, maintaining a conformation that allows for efficient binding to XIAP and subsequent ubiquitination.[8] Many small molecule inhibitors of RIPK2 are now understood to function not by blocking catalysis, but by inducing a conformational change that prevents the RIPK2-XIAP interaction.[9]

Caption: Functional domains of the RIPK2 protein.

Quantitative Data on RIPK2-Mediated Signaling

Quantitative analysis of the NOD1/NOD2-RIPK2 pathway is crucial for a complete understanding of its regulation and for the development of targeted therapeutics. Below are tables summarizing key quantitative data from the literature.

Table 1: Protein-Protein Interaction Affinities

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| NOD2 CARDa - NOD2 CARDb (intramolecular) | Isothermal Titration Calorimetry (ITC) | ~1 µM | [4] |

| RIPK2 - Small Molecule Inhibitor (Compound 17) | Not Specified | 5.9 nM | [9] |

Note: Direct measurement of the NOD2-RIPK2 CARD interaction affinity is challenging and not consistently reported. The intramolecular affinity of NOD2's own CARDs provides an estimate for the strength of such interactions.

Table 2: Key Post-Translational Modifications of RIPK2

| Modification Site | Type of Modification | Key Enzyme/Regulator | Functional Consequence | Reference |

| Serine 176 (S176) | Phosphorylation | RIPK2 (autophosphorylation) | Proposed to be important for kinase activity and protein stability. | [5] |

| Tyrosine 474 (Y474) | Phosphorylation | RIPK2 (autophosphorylation) | Essential for RIPosome formation. | [6] |

| Lysine 209 (K209) | Ubiquitination (K63) | XIAP | Critical for NF-κB activation; facilitates XIAP binding. | [6][8] |

| Lysine 410 (K410) | Ubiquitination (K63) | XIAP | Contributes to NF-κB activation and cytokine production. | [7] |

| Lysine 538 (K538) | Ubiquitination (K63) | XIAP | Contributes to NF-κB activation and cytokine production. | [7] |

Table 3: Quantitative Cytokine Production Downstream of NOD1/NOD2 Activation

| Cell Type | Agonist (Concentration) | Cytokine | Secreted Amount (pg/mL) | Reference |

| Mono Mac 6 cells | MDP (100 µg/mL) | TNF-α | ~71 | [10] |

| Mono Mac 6 cells | LPS (EC50 ~13.2 ng/mL) + MDP (100 µg/mL) | TNF-α | ~3003 (synergistic effect) | [10] |

| Human Monocyte-Derived Macrophages (MDMs) | MDP (100 µg/mL) | TNF-α | >1000 | [7] |

| Human Monocyte-Derived Macrophages (MDMs) | MDP (100 µg/mL) | IL-8 | >10000 | [7] |

| HT-29 colon epithelial cells | iE-DAP (100 ng/mL) + lipofectamine | CXCL10 (IP-10) | ~977 | [11] |

| Bovine Mammary Epithelial Cells | iE-DAP (10 ng/mL) | IL-1β | (Significant increase over control) | [12] |

| Bovine Mammary Epithelial Cells | iE-DAP (100 ng/mL) | IL-6, IL-8 | (Significant increase over control) | [12] |

Key Experimental Protocols

Reproducible and robust experimental methods are essential for studying the NOD1/NOD2-RIPK2 signaling pathway. This section provides detailed protocols for key assays.

Co-Immunoprecipitation (Co-IP) to Detect NOD2-RIPK2 Interaction

This protocol is adapted from methods used to demonstrate interactions between tagged, overexpressed proteins in cell lines like HEK293T.

Objective: To determine if NOD2 and RIPK2 physically interact within a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmids for tagged proteins (e.g., NOD2-Myc, RIPK2-Flag)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Complete culture medium (DMEM, 10% FBS, 1% Pen/Strep)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

-

Anti-Flag affinity gel (e.g., M2 beads)

-

Wash Buffer: Lysis buffer without protease/phosphatase inhibitors.

-

Elution Buffer: 2x Laemmli sample buffer.

-

Primary antibodies: anti-Myc, anti-Flag.

-

Secondary HRP-conjugated antibodies.

-

Chemiluminescence substrate.

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in 10 cm dishes to be 70-80% confluent on the day of transfection.

-

Co-transfect cells with NOD2-Myc and RIPK2-Flag expression plasmids using your preferred transfection reagent according to the manufacturer's instructions. Include a control transfection with NOD2-Myc and an empty Flag vector.

-

Incubate for 24-48 hours post-transfection.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold Lysis Buffer to each dish.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. Reserve a 50 µL aliquot as the "Input" sample.

-

-

Immunoprecipitation:

-

Add 20-30 µL of equilibrated anti-Flag affinity gel to the clarified lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

-

Elution and Western Blotting:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 50 µL of 2x Laemmli sample buffer.

-

Boil the samples (including the saved Input) at 95-100°C for 5-10 minutes.

-

Analyze the samples by SDS-PAGE and Western blotting.

-

Probe the membrane with anti-Myc antibody to detect co-precipitated NOD2 and with anti-Flag antibody to confirm the immunoprecipitation of RIPK2.

-

Caption: Experimental workflow for Co-Immunoprecipitation.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB pathway downstream of NOD2 stimulation.

Objective: To measure the transcriptional activity of NF-κB in response to the NOD2 agonist MDP.

Materials:

-

HEK293T cells

-

Expression plasmid for human NOD2

-

NF-κB luciferase reporter plasmid (contains luciferase gene under the control of an NF-κB-responsive promoter)

-

Control reporter plasmid (e.g., Renilla luciferase under a constitutive promoter, for normalization)

-

Transfection reagent

-

96-well white, clear-bottom tissue culture plates

-

MDP (Muramyl dipeptide)

-

Dual-luciferase reporter assay system (e.g., Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed 3 x 104 HEK293T cells per well in a 96-well plate.

-

After 24 hours, co-transfect cells with the NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the Renilla control plasmid. A typical ratio might be 0.05 ng NOD2, 13 ng NF-κB-luc, and 8.6 ng Renilla-luc per well.

-

-

Stimulation:

-

24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of MDP (e.g., 20 nM). Include an unstimulated control.

-

Incubate for 6-16 hours.

-

-

Cell Lysis and Luciferase Measurement:

-

Remove the medium and lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.

-

Measure Firefly luciferase activity in a luminometer.

-

Add the second reagent (e.g., Stop & Glo) to quench the Firefly signal and activate the Renilla signal.

-

Measure Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the Fire-fly luciferase signal to the Renilla luciferase signal for each well (Relative Luciferase Units = Firefly / Renilla).

-

Calculate the fold induction by dividing the normalized values of the MDP-stimulated samples by the normalized values of the unstimulated control samples.

-

In Vitro Kinase Assay for RIPK2

This protocol outlines a method to measure the kinase activity of purified RIPK2.

Objective: To determine the ability of RIPK2 to phosphorylate a substrate in vitro.

Materials:

-

Purified, recombinant RIPK2 enzyme.

-

Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

Substrate: Myelin Basic Protein (MBP) is a common generic substrate.

-

ATP solution (e.g., 50 µM).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.

-

Luminometer.

Procedure:

-

Enzyme Titration (Optional but Recommended):

-

Perform a preliminary experiment by titrating the RIPK2 enzyme concentration to determine the optimal amount that yields a robust signal within the linear range of the assay.

-

-

Kinase Reaction:

-

In a 384-well plate, set up the kinase reaction. For a 5 µL reaction:

-

1 µL of RIPK2 inhibitor or DMSO (for control).

-

2 µL of RIPK2 enzyme in Kinase Buffer.

-

2 µL of Substrate/ATP mix (MBP and ATP in Kinase Buffer).

-

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Measurement:

-

Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Conclusion and Future Directions

RIPK2 is unequivocally the central node in NOD1- and NOD2-mediated innate immune signaling. Its function as a scaffold, orchestrated by a complex ubiquitination code, is paramount for the assembly of a productive signalosome and the subsequent activation of NF-κB and MAPK pathways. While its kinase activity appears secondary to its scaffolding role in this context, the kinase domain's structural integrity is vital for the crucial interaction with the E3 ligase XIAP. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers investigating this critical pathway.

Future research will likely focus on further dissecting the complex interplay of different ubiquitin chain types on RIPK2, identifying novel regulatory proteins within the signalosome through advanced proteomic approaches, and further clarifying the structural basis of RIPK2's interactions with its binding partners. A deeper understanding of these mechanisms will be instrumental in the development of next-generation therapeutics for a range of inflammatory diseases, including Crohn's disease, where this pathway is strongly implicated.

References

- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Tandem CARDs of NOD2: Intramolecular Interactions and Recognition of RIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteome profiling of triple negative breast cancer cells overexpressing NOD1 and NOD2 receptors unveils molecular signatures of malignant cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. Distinct Roles for Nod2 Protein and Autocrine Interleukin-1β in Muramyl Dipeptide-induced Mitogen-activated Protein Kinase Activation and Cytokine Secretion in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure shows that the BIR2 domain of E3 ligase XIAP binds across the RIPK2 kinase dimer interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. iE-DAP Induced Inflammatory Response and Tight Junction Disruption in Bovine Mammary Epithelial Cells via NOD1-Dependent NF-κB and MLCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RIPK2 Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), also known as RICK, is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system.[1][2][3] It functions as a key adaptor protein downstream of the nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, which are intracellular sensors of bacterial peptidoglycans.[1][4][5] Upon activation, RIPK2 orchestrates a series of downstream signaling events, primarily culminating in the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][4][6][7][8] This leads to the production of a host of pro-inflammatory cytokines and chemokines, which are essential for mounting an effective immune response against bacterial pathogens.[2][9][10][11][12] Dysregulation of RIPK2 signaling has been implicated in a variety of inflammatory diseases, including Crohn's disease, sarcoidosis, and inflammatory bowel disease, as well as in cancer, making it an attractive therapeutic target.[4][13][14]

This technical guide provides a comprehensive overview of the core downstream signaling targets of RIPK2, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Core Signaling Pathways Downstream of RIPK2

The activation of NOD1 and NOD2 by their respective bacterial ligands initiates the recruitment of RIPK2 via a homotypic CARD-CARD (caspase activation and recruitment domain) interaction.[1][4] This recruitment leads to the oligomerization and autophosphorylation of RIPK2, a critical step for its activation.[6] Once activated, RIPK2 serves as a central scaffold for the assembly of a larger signaling complex, leading to the activation of two major downstream pathways: NF-κB and MAPK.[1][4]

The NF-κB Activation Pathway

The activation of NF-κB is a cornerstone of the inflammatory response and is tightly regulated by the IκB kinase (IKK) complex. RIPK2 plays a crucial role in activating this complex through a series of ubiquitination events.

-

RIPK2 Ubiquitination: Following its activation, RIPK2 undergoes extensive polyubiquitination, primarily with K63- and M1-linked (linear) ubiquitin chains.[1][6] This process is mediated by a cohort of E3 ubiquitin ligases, including X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitors of apoptosis 1 and 2 (cIAP1 and cIAP2), and the linear ubiquitin chain assembly complex (LUBAC).[1][6][9]

-

Recruitment of Downstream Kinases: The polyubiquitin chains on RIPK2 act as a scaffold to recruit downstream signaling components.[1][4][15][16] The TAB/TAK1 complex binds to the K63-linked chains, leading to the activation of TAK1 (transforming growth factor-β-activated kinase 1).[1][4]

-

IKK Complex Activation: Activated TAK1, in turn, phosphorylates and activates the IKK complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[1][4]

-

NF-κB Translocation: The active IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation. This releases the NF-κB transcription factors (typically the p50/p65 heterodimer), allowing them to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][17]

The MAPK Activation Pathway

In addition to the NF-κB pathway, RIPK2 activation also triggers the MAPK signaling cascades, including p38, JNK, and ERK.[1][2][7]

-

TAK1-Mediated Activation: Similar to NF-κB activation, the recruitment and activation of TAK1 by ubiquitinated RIPK2 is a key step in initiating the MAPK pathways.[1][4]

-

Phosphorylation Cascades: Activated TAK1 can then phosphorylate and activate MAPK kinases (MKKs), which in turn phosphorylate and activate the downstream MAPKs: p38, JNK, and ERK.[1]

-

Transcriptional Regulation: These activated MAPKs translocate to the nucleus and phosphorylate various transcription factors, such as AP-1, which cooperate with NF-κB to drive the expression of inflammatory genes.

Quantitative Data on RIPK2 Signaling

The following tables summarize key quantitative data related to the inhibition of RIPK2 and its downstream effects.

Table 1: Inhibitory Potency (IC50) of Selected RIPK2 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay | Reference |

| Ponatinib | Multi-kinase | 7 | in vitro kinase assay | [1] |

| 0.8 | NF-κB reporter assay (HEKBlue) | |||

| Regorafenib | Multi-kinase | 41 | in vitro kinase assay | [1] |

| GSK583 | RIPK2 | <1.0 (human), 2.9 (mouse) | MDP-induced TNF-α production | [3] |

| WEHI-345 | RIPK2 | 130 | in vitro kinase assay | [18] |

| Compound 10w | RIPK2 | 0.6 | in vitro kinase assay | [3] |

| BI 706039 | RIPK2 | <1.0 (human), 2.9 (mouse) | MDP-induced TNF-α production | [4] |

| CSLP37 | RIPK2 | 16 | in vitro kinase assay | [4] |

| UH15-15 | RIPK2 | N/A | N/A | [4] |

| Gefitinib | EGFR, RIPK2 | 7800 | NF-κB reporter assay (HEKBlue) | |

| Erlotinib | EGFR, RIPK2 | N/A | N/A | [4] |

Table 2: Downstream Effects of RIPK2 Modulation

| Modulator | Cell Type | Stimulation | Measured Effect | Quantitative Change | Reference |

| RIPK2 Knockout | Mouse Macrophages | NOD1/2 ligands | Pro-inflammatory cytokine production | Defective response | [9][10] |

| Ponatinib (100 nM) | THP-1 cells | L18-MDP | RIPK2 ubiquitination | Completely inhibited | |

| BI 706039 | TRUC mouse model of IBD | Spontaneous | Colonic inflammation | Significantly reduced (dose-dependent) | [4] |

| RIPK2 Inhibitor | Ischemic stroke mouse model | Ischemia/Reperfusion | Infarct volume | Dramatically reduced | [19] |

| Pellino3 Knockout | Mouse BMDMs | MDP | NF-κB and MAPK activation | Reduced | [1] |

| ITCH Knockout | Mouse BMDMs | MDP | RIPK2 ubiquitination | Failed to ubiquitinate | [1] |

| ZNRF4 Knockdown | Macrophages | MDP | Pro-inflammatory cytokine production | Higher levels | [1] |

| ATG16L1 Overexpression | HEK293 cells | TLR2 ligand | NF-κB activation | Significantly suppressed | [9] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study RIPK2 downstream signaling.

Immunoprecipitation of RIPK2 and Western Blotting

This protocol is used to isolate RIPK2 and its interacting proteins from cell lysates and to detect specific proteins by immunoblotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-RIPK2 antibody (for immunoprecipitation)

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE sample buffer

-

Primary and secondary antibodies for Western blotting

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Pre-clearing (Optional): Incubate cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RIPK2 antibody.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies to detect RIPK2 and its interacting partners.

In Vitro Kinase Assay

This assay measures the kinase activity of RIPK2 by quantifying the phosphorylation of a substrate.

Materials:

-

Recombinant RIPK2 enzyme

-

Kinase buffer

-

ATP (radiolabeled or non-radiolabeled)

-

Substrate (e.g., myelin basic protein)

-

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing recombinant RIPK2, kinase buffer, substrate, and ATP.

-

Incubation: Incubate the reaction at the optimal temperature for a defined period.

-

Termination: Stop the reaction.

-

Detection: Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method.

NF-κB Luciferase Reporter Assay

This assay is used to quantify NF-κB activation by measuring the expression of a luciferase reporter gene under the control of an NF-κB-responsive promoter.

Materials:

-

Cells transfected with an NF-κB luciferase reporter plasmid

-

Stimulus (e.g., MDP for NOD2 activation)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells and transfect them with the NF-κB luciferase reporter plasmid.

-

Stimulation: Treat the cells with the desired stimulus to activate the RIPK2 pathway.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. The light output is proportional to the level of NF-κB activation.

Conclusion

RIPK2 is a central signaling hub in the innate immune response to bacterial pathogens. Its downstream signaling through the NF-κB and MAPK pathways is critical for the production of pro-inflammatory mediators. The intricate regulation of RIPK2 activity, particularly through ubiquitination, provides multiple points for therapeutic intervention. The development of specific and potent RIPK2 inhibitors holds significant promise for the treatment of a range of inflammatory diseases and potentially cancer. This guide provides a foundational understanding of RIPK2's downstream targets, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to further elucidate and modulate this important signaling pathway. As our understanding of the multifaceted roles of RIPK2 continues to expand, so too will the opportunities for innovative therapeutic strategies targeting this key inflammatory kinase.

References

- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 3. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

- 4. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]

- 10. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. RIPK2: New Elements in Modulating Inflammatory Breast Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer [frontiersin.org]

- 15. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A critical role of RICK/RIP2 polyubiquitination in Nod-induced NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. embopress.org [embopress.org]

- 19. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RIP2 Kinase Inhibitor 4 (CAS 2126803-41-4): A Selective RIPK2 PROTAC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RIP2 Kinase Inhibitor 4, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This document details its chemical properties, biological activity, and the experimental protocols utilized in its characterization, offering a valuable resource for researchers in immunology, inflammation, and drug discovery.

Core Compound Data

This compound, also referred to as compound 20 in associated literature, is a key molecule in the study of RIPK2-mediated signaling pathways.[1] Its function as a PROTAC allows for the targeted degradation of RIPK2, offering a distinct advantage over traditional kinase inhibition.

| Property | Value | Reference |

| CAS Number | 2126803-41-4 | [2][3] |

| Molecular Formula | C₅₀H₆₆F₂N₁₄O₇S | [2][4] |

| Molecular Weight | 1045.2 g/mol | [4] |

| Description | A potent and selective RIPK2 PROTAC that effectively degrades RIPK2 and inhibits the release of TNF-α. It recruits members of the inhibitor of apoptosis (IAP) family of E3 ligases. | [1][3][5][6] |

| Biological Activity | Degrades RIPK2 with a pIC50 of 8. Inhibits muramyl dipeptide (MDP)-stimulated TNFα production in human peripheral blood mononuclear cells (PBMCs) with a pIC50 of 9.3. | [3][6] |

RIPK2 Signaling and the PROTAC Mechanism

RIPK2 is a crucial adaptor protein in the NOD-like receptor (NLR) signaling pathway, which is integral to the innate immune response.[7] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[7] This activation results in the production of pro-inflammatory cytokines such as TNF-α.[7]

The PROTAC Approach: this compound operates as a heterobifunctional molecule. One end binds to the RIPK2 protein, while the other end recruits an E3 ubiquitin ligase, specifically from the IAP family.[1][5] This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome. This degradation mechanism removes the entire protein from the cell, offering a more sustained and potentially more profound therapeutic effect than simply inhibiting its kinase activity.

Experimental Protocols

The following protocols are based on methodologies described in the primary literature for the characterization of this compound and similar PROTAC molecules.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A representative synthetic scheme, as can be inferred from related publications on 4-aminoquinoline derivatives and PROTAC assembly, would involve the synthesis of the RIPK2 binding moiety, the IAP E3 ligase ligand, and a suitable linker, followed by their conjugation. For detailed, step-by-step synthetic procedures, it is essential to consult the supporting information of the primary publication by Miah et al. in the Journal of Medicinal Chemistry (2021).[1][5]

RIPK2 Degradation Assay (Capillary-Based Immunoassay)

This assay quantifies the degradation of endogenous RIPK2 in a cellular context.

Materials:

-

THP-1 cells

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium

-

Lysis buffer

-

Primary antibody against RIPK2

-

Primary antibody for a loading control (e.g., GAPDH)

-

Secondary antibodies

-

Capillary-based immunoassay system (e.g., Simple Western)

Procedure:

-

Cell Culture and Treatment: Seed THP-1 cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 18 hours).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Immunoassay: Perform the capillary-based immunoassay according to the manufacturer's instructions. Briefly, load the cell lysates, primary antibodies, and secondary antibodies into the designated wells of the assay plate. The instrument will automatically perform protein separation, immunodetection, and quantification.

-

Data Analysis: Normalize the RIPK2 signal to the loading control signal. Calculate the percentage of RIPK2 degradation relative to the DMSO-treated control. The DC50 (concentration at which 50% degradation occurs) can be determined by fitting the data to a dose-response curve.[8]

MDP-Stimulated TNF-α Production in Human PBMCs

This assay assesses the functional consequence of RIPK2 degradation on downstream inflammatory signaling.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound

-

Muramyl dipeptide (MDP) or L18-MDP

-

RPMI 1640 medium supplemented with 10% FBS

-

ELISA kit for human TNF-α

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

-

Cell Plating and Pre-treatment: Plate the PBMCs at a suitable density in a 96-well plate. Pre-incubate the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 3 hours).

-

Stimulation: Stimulate the cells with MDP or L18-MDP at a final concentration known to induce a robust TNF-α response.

-

Supernatant Collection: After an appropriate incubation period (e.g., 3-6 hours), centrifuge the plate and collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the inhibitor relative to the MDP-stimulated, DMSO-treated control. Determine the pIC50 from the dose-response curve.[8]

In Vivo Pharmacodynamic Studies in Rats

These studies evaluate the in vivo efficacy of this compound.

Materials:

-

Sprague-Dawley or Wistar rats

-

This compound formulated for subcutaneous (SC) injection

-

Vehicle control

-

L18-MDP

-

Blood collection supplies

-

Tissue homogenization buffer

-

ELISA kit for rat TNF-α

-

Capillary-based immunoassay system

Procedure:

-

Dosing: Administer this compound or vehicle to rats via subcutaneous injection at various dose levels.

-

Blood and Tissue Collection: At specified time points post-dose, collect blood samples and relevant tissues (e.g., colon).

-

Ex Vivo Stimulation: Challenge whole blood or isolated PBMCs with L18-MDP to stimulate TNF-α release. Measure TNF-α levels by ELISA.

-

Tissue Homogenization and RIPK2 Analysis: Homogenize tissue samples and prepare lysates. Quantify RIPK2 levels in the tissue lysates using a capillary-based immunoassay to assess in vivo target degradation.

-

Pharmacokinetic Analysis: Analyze plasma concentrations of the compound over time to establish a pharmacokinetic profile.

-

Data Analysis: Correlate the pharmacokinetic profile with the pharmacodynamic readouts (RIPK2 degradation and inhibition of TNF-α production) to understand the dose- and time-dependent effects of the compound in vivo.[8][9]

Conclusion

This compound is a valuable tool for investigating the roles of RIPK2 in health and disease. Its mechanism as a PROTAC, leading to the targeted degradation of RIPK2, provides a powerful and durable means of inhibiting this key inflammatory signaling node. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this and other RIPK2-targeting strategies. For the most detailed and specific procedural information, direct consultation of the cited primary literature is strongly recommended.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound|CAS 2126803-41-4|DC Chemicals [dcchemicals.com]

- 4. This compound | C50H66F2N14O7S | CID 134496515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: RIP2 Kinase Inhibitor 4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as an essential downstream signaling node for the intracellular pattern recognition receptors, NOD1 and NOD2. Activation of the NOD-RIPK2 pathway is integral to the innate immune response against bacterial pathogens, leading to the production of pro-inflammatory cytokines. Dysregulation of this pathway has been implicated in a variety of inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of RIP2 Kinase Inhibitor 4, a potent and selective degrader of RIPK2, offering a promising therapeutic strategy for these conditions.

Alternative Names and Chemical Identity

This compound is most prominently known in scientific literature as Compound 20 .[1] It is also functionally classified as a RIPK2 PROTAC (Proteolysis Targeting Chimera).[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2126803-41-4 | [2][3][4] |

| Molecular Formula | C50H66F2N14O7S | [3][4] |

| Molecular Weight | 1045.21 g/mol | [1][4] |

Mechanism of Action

This compound (Compound 20) is a heterobifunctional molecule designed to induce the targeted degradation of RIPK2. As a PROTAC, it comprises three key components: a ligand that binds to RIPK2, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.

Specifically, Compound 20 engages the inhibitor of apoptosis (IAP) family of E3 ligases.[1] The simultaneous binding of Compound 20 to both RIPK2 and an IAP E3 ligase brings the enzyme into close proximity with the kinase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to RIPK2, tagging it for degradation by the proteasome. This targeted protein degradation effectively removes RIPK2 from the cell, thereby blocking downstream inflammatory signaling.

Mechanism of Action of this compound.

Signaling Pathway Context

RIPK2 is a central component of the NOD-like receptor (NLR) signaling pathway. Upon recognition of bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP) by NOD2, a signaling cascade is initiated that leads to the activation of NF-κB and MAPKs, resulting in the transcription of pro-inflammatory cytokines like TNF-α. By inducing the degradation of RIPK2, Compound 20 effectively shuts down this entire downstream signaling cascade.

NOD2 Signaling Pathway and Inhibition by Compound 20.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of this compound (Compound 20).

Table 2: In Vitro Potency

| Assay | Cell Line / System | Parameter | Value | Reference |

| RIPK2 Degradation | THP-1 cells | pDC50 | 7.9 | [5] |

| MDP-stimulated TNF-α Inhibition | Human Whole Blood | pIC50 | 9.3 | [1] |

| RIPK2 Binding Affinity | Biochemical Assay | pIC50 | 6.6 | [5] |

Table 3: In Vivo Pharmacokinetics in Rats

| Parameter | Value | Reference |

| Clearance (mL/min/kg) | 1.8 | [5] |

| Half-life (t½) (hours) | 16 | [5] |

Experimental Protocols

In Vitro RIPK2 Degradation Assay

Objective: To determine the concentration-dependent degradation of RIPK2 in a cellular context.

Methodology:

-

Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media and seeded into multi-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (Compound 20) or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

-

Cell Lysis: Following incubation, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Immunoblotting: Equal amounts of total protein from each sample are subjected to SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for RIPK2. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Detection: The membrane is washed and incubated with a species-appropriate secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate or fluorescence imaging system.

-

Data Analysis: The intensity of the RIPK2 band is normalized to the loading control. The percentage of RIPK2 degradation is calculated relative to the vehicle-treated control. The DC50 (the concentration at which 50% of the protein is degraded) is determined by fitting the data to a four-parameter logistic curve.

MDP-Stimulated TNF-α Release Assay in Human Whole Blood

Objective: To assess the functional inhibitory activity of the compound on the NOD2 signaling pathway.

Methodology:

-

Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.

-

Compound Pre-incubation: Aliquots of whole blood are pre-incubated with serial dilutions of this compound (Compound 20) or vehicle control for a defined period (e.g., 1 hour) at 37°C.

-

Stimulation: The blood samples are then stimulated with muramyl dipeptide (MDP) to activate the NOD2 pathway. A non-stimulated control is also included.

-

Incubation: The samples are incubated for a further period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

-

TNF-α Quantification: The concentration of TNF-α in the plasma supernatant is measured using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex assay.

-

Data Analysis: The percentage inhibition of TNF-α release is calculated for each compound concentration relative to the MDP-stimulated vehicle control. The IC50 (the concentration at which 50% of the TNF-α release is inhibited) is determined by non-linear regression analysis.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Rats

Objective: To evaluate the in vivo degradation of RIPK2 and its effect on TNF-α release following administration of the compound.

Methodology:

-

Animal Dosing: Male Wistar or Sprague-Dawley rats are administered this compound (Compound 20) via a specific route (e.g., subcutaneous injection) at various dose levels. A vehicle control group is also included.

-

Sample Collection: At predetermined time points post-dosing, blood samples are collected. A portion of the blood is processed to obtain plasma for pharmacokinetic analysis, and another portion is used for the ex vivo TNF-α release assay. Tissues of interest (e.g., colon) may also be collected at the end of the study for analysis of RIPK2 levels.

-

Pharmacokinetic Analysis: The concentration of Compound 20 in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) are calculated.

-

Ex Vivo TNF-α Release Assay: The collected whole blood is stimulated ex vivo with MDP, and the subsequent release of TNF-α is measured as described in the protocol above. This assesses the pharmacodynamic effect of the compound in circulation.

-

Tissue RIPK2 Level Analysis: For tissue samples, protein is extracted and RIPK2 levels are quantified by immunoblotting, as described in the in vitro degradation assay protocol.

-

Data Analysis: The relationship between the compound's plasma concentration (PK) and the extent of RIPK2 degradation and TNF-α inhibition (PD) over time is established to build a PK/PD model.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a RIPK2 degrader like Compound 20.

Typical Preclinical Workflow for a RIPK2 Degrader.

References

The Central Role of RIPK2 in Innate Immunity: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical intracellular signaling molecule that functions as a pivotal node in the innate immune system.[1][2] As a dual-specificity kinase, it possesses both serine/threonine and tyrosine kinase activity.[1] Structurally, the human RIPK2 protein consists of 540 amino acids and is primarily composed of an N-terminal kinase domain and a C-terminal caspase activation and recruitment domain (CARD), which are essential for its function in signal transduction.[3] RIPK2 is a key downstream effector for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2, which are intracellular pattern recognition receptors (PRRs) that detect specific components of bacterial peptidoglycan (PGN).[4][5][6][7] Upon activation, RIPK2 orchestrates a signaling cascade that culminates in the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs), leading to the production of pro-inflammatory cytokines and an effective host defense against pathogens.[4][7][8]

Dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathogenesis of numerous inflammatory diseases, including Crohn's disease, Blau syndrome, sarcoidosis, and asthma.[1][4] This central role in inflammation has positioned RIPK2 as a highly attractive therapeutic target for the development of novel immunomodulatory drugs.[4][6][9] This technical guide provides an in-depth overview of RIPK2's function in innate immunity, detailing its signaling pathways, regulation, and the experimental methodologies used to investigate its activity.

Core Signaling Pathways

Activation of the NOD-RIPK2 Axis

The canonical activation of RIPK2 begins with the recognition of bacterial PGN fragments by cytosolic NOD1 and NOD2 receptors.[10][11] NOD1 recognizes diaminopimelic acid (iE-DAP), found predominantly in Gram-negative bacteria, while NOD2 recognizes muramyl dipeptide (MDP), a component of both Gram-positive and Gram-negative bacteria.[12] This recognition event, which can occur when PGN enters the cytosol via bacterial secretion systems or endosomal transport, triggers the oligomerization of NOD1/NOD2.[10][13][14]

The activated NOD receptor then recruits RIPK2 through a homotypic CARD-CARD interaction.[1][2][15] This recruitment leads to the formation of a multi-protein signaling complex, often referred to as the "nodosome," which facilitates RIPK2's autophosphorylation and subsequent ubiquitination, critical steps for downstream signal propagation.[15][16]

The Central Role of Ubiquitination

While RIPK2's kinase activity was initially thought to be paramount, recent evidence suggests its primary function in NOD signaling is to act as a scaffold, a role critically dependent on its ubiquitination status.[1][9][17] Upon activation, RIPK2 is rapidly modified with non-degradative K63-linked and M1-linked (linear) polyubiquitin chains.[1][2]

This process is mediated by several E3 ubiquitin ligases:

-

XIAP (X-linked inhibitor of apoptosis protein): Considered essential for RIPK2 ubiquitination and subsequent signaling. The BIR2 domain of XIAP directly interacts with the kinase domain of RIPK2.[2][18]

-

cIAP1 and cIAP2: These cellular inhibitors of apoptosis also contribute to RIPK2 ubiquitination.[2]

-

LUBAC (Linear Ubiquitin Chain Assembly Complex): This complex adds M1-linked chains to RIPK2, which are crucial for the recruitment of downstream signaling components.[1]

These ubiquitin chains serve as docking sites for downstream adaptor and enzyme complexes, including the TAK1-TAB and IKK-NEMO complexes, which are essential for activating the MAPK and NF-κB pathways, respectively.[1][15]

Negative Regulation of RIPK2 Signaling

To prevent excessive inflammation, RIPK2 signaling is tightly controlled by negative feedback mechanisms, primarily involving deubiquitinases (DUBs) and ubiquitin ligases that promote degradation.[2]

-

K48-linked Ubiquitination: E3 ligases like ZNRF4 can add K48-linked polyubiquitin chains to RIPK2, targeting it for proteasomal degradation.[1][2] This serves to terminate the signal.

-

Deubiquitinases (DUBs): Several DUBs counteract RIPK2 activation by removing the activating ubiquitin chains.

-

A20: Removes non-K48-linked ubiquitin chains from RIPK2.[1][2]

-

OTULIN: Specifically cleaves M1-linked chains, limiting NF-κB and MAPK activation.[1][2]

-

OTUB2: Has been shown to remove K48-linked chains, thereby stabilizing RIPK2 and augmenting NOD2 signaling, highlighting the complexity of its regulation.[19][20]

-

MYSM1: Removes K27-, K63-, and M1-linked chains to reduce NOD2 signaling.[1][2]

-

RIPK2 in Disease and as a Therapeutic Target

Given its central role in inflammation, aberrant RIPK2 signaling is a key factor in several inflammatory conditions. Elevated expression of RIPK2 and its associated signaling molecules is observed in the colonic mucosa of patients with Inflammatory Bowel Diseases (IBD), such as Crohn's disease (CD) and Ulcerative Colitis (UC).[1][6][21] Furthermore, genetic variants in NOD2 are the strongest genetic risk factors for CD, underscoring the importance of this pathway.[1][22] This has made RIPK2 a compelling target for therapeutic intervention.

A variety of small molecule inhibitors have been developed to target RIPK2. These are generally classified based on their binding mode to the kinase domain.

| Inhibitor Class | Mechanism of Action | Representative Compounds |

| Type I | ATP-competitive inhibitors that bind to the active conformation of the kinase domain. | Gefitinib, Erlotinib |

| Type II | Bind to an inactive (DFG-out) conformation of the kinase, often offering better selectivity. | Ponatinib, Regorafenib |

| Novel Scaffolds | Developed through structure-based drug design to achieve high potency and selectivity. | CSLP37, 10w, BI 706039 |

Table 1: Classes of RIPK2 Inhibitors

Intriguingly, many potent RIPK2 inhibitors do not function by blocking its catalytic activity but rather by preventing the crucial interaction between RIPK2 and XIAP.[9][15][17] This confirms that the scaffolding function of RIPK2 is indispensable for NOD2 signaling.

| Compound | Target(s) | IC₅₀ (nM) on RIPK2 | Cellular Activity (IC₅₀) | Reference(s) |

| Gefitinib | RIPK2, EGFR | 51 nM | Inhibits NOD2-dependent signaling | [4] |

| Ponatinib | RIPK2, others | Potent | Potently inhibits cellular RIPK2 | [23] |

| Regorafenib | RIPK2, others | Potent | Potently inhibits cellular RIPK2 | [23] |

| 10w | RIPK2 | 0.6 nM | Inhibits MDP-induced TNF-α production | [22][24] |

| CSLP37 | RIPK2, ALK2 | 16 ± 5 nM | 26 ± 4 nM on NOD cell signaling | [24] |

| BI 706039 | RIPK2 | N/A | < 1.0 nM (human), 2.9 nM (mouse) on MDP-induced TNF-α | [24] |

Table 2: Quantitative Data for Selected RIPK2 Inhibitors

Experimental Protocols & Methodologies

Investigating the complex functions of RIPK2 requires a range of molecular and cellular biology techniques.

RIPK2 Kinase Activity Assays

These assays are fundamental for screening and characterizing RIPK2 inhibitors. They measure the enzymatic activity of RIPK2 by detecting the products of the kinase reaction (ADP or phosphorylated substrate).

-

Principle: Purified recombinant RIPK2 enzyme is incubated with a substrate (e.g., Myelin Basic Protein, MBP) and ATP.[25] The amount of ADP produced or phosphate transferred to the substrate is then quantified.

-

Methodology (e.g., ADP-Glo™ Kinase Assay):

-

Kinase Reaction: Recombinant RIPK2, substrate, ATP, and the test compound (inhibitor) are incubated in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[3]

-

ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.

-

Luminescence Detection: The newly synthesized ATP is used by a luciferase to produce light, which is measured with a luminometer. The light signal is directly proportional to the amount of ADP produced and thus to RIPK2 activity.[3]

-

-

Alternative (Transcreener® ADP² Assay): This method uses a highly specific antibody that detects ADP. ADP produced by RIPK2 competes with a fluorescent tracer for binding to the antibody, causing a change in fluorescence polarization (FP), fluorescence intensity (FI), or TR-FRET.[26][27]

Co-Immunoprecipitation (Co-IP) for Interaction Studies

Co-IP is used to determine if two proteins interact within a cell (e.g., NOD2 and RIPK2, or RIPK2 and XIAP).

-

Principle: An antibody against a known protein ("bait," e.g., RIPK2) is used to pull it out of a cell lysate. If another protein ("prey," e.g., XIAP) is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.

-

Methodology:

-

Cell Lysis: Cells (e.g., HEK293T overexpressing the proteins of interest) are lysed in a non-denaturing buffer to preserve protein interactions.

-

Pre-clearing: The lysate is incubated with control beads (e.g., Protein A/G-agarose) to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific to the bait protein (e.g., anti-RIPK2).

-

Complex Capture: Protein A/G beads are added to bind the antibody-protein complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the prey protein (e.g., anti-XIAP).

-

Ubiquitination Assays

These assays are crucial for studying the post-translational modification central to RIPK2's function.

-

Principle: This is typically a variation of an immunoprecipitation experiment. RIPK2 is immunoprecipitated from cell lysates, and the resulting blot is probed with an antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., K63 or M1).

-

Methodology:

-

Cell Treatment: Cells are often treated with a proteasome inhibitor (e.g., MG132) to prevent the degradation of ubiquitinated proteins.[20]

-

Lysis: Cells are lysed under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions, ensuring that only covalently attached ubiquitin is detected.

-

Immunoprecipitation: The lysate is diluted, and RIPK2 is immunoprecipitated as described in the Co-IP protocol.

-

Detection: The immunoprecipitated material is analyzed by Western blot using an anti-ubiquitin antibody. A "smear" or ladder of high-molecular-weight bands indicates polyubiquitination.

-

Animal Models

-

Ripk2 Knockout (KO) Mice: These mice are invaluable for studying the in vivo function of RIPK2. Ripk2 KO mice show reduced cytokine production in response to MDP stimulation but have a normal response to LPS (a TLR4 agonist), demonstrating RIPK2's specific role in the NOD pathway.[28][29] They are used in models of infection and inflammatory disease.

-

Inflammatory Bowel Disease Models: To test the efficacy of RIPK2 inhibitors, mouse models of colitis are often used. For instance, the SAMP1/YitFc mouse model of Crohn's disease-like ileitis or dextran sodium sulfate (DSS)-induced colitis models are employed to show that blocking RIPK2 activation can ameliorate disease symptoms.[4][6]

Conclusion

RIPK2 stands as a central transducer of innate immune signals originating from the intracellular sensors NOD1 and NOD2. Its function as a molecular scaffold, meticulously regulated by phosphorylation and a complex network of ubiquitination and deubiquitination, is paramount to the activation of NF-κB and MAPK pathways. The profound link between RIPK2 dysregulation and chronic inflammatory diseases has solidified its status as a prime therapeutic target. For researchers and drug developers, a deep understanding of its signaling mechanisms and the robust experimental tools available to probe its function are essential for advancing novel therapies aimed at modulating aberrant inflammatory responses.

References

- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 3. promega.co.uk [promega.co.uk]